molecular formula C28H20ClN3 B15332686 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine

2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine

Cat. No.: B15332686
M. Wt: 433.9 g/mol
InChI Key: QZSVKAORAPOSIN-UHFFFAOYSA-N
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Description

This triazine derivative features a central 1,3,5-triazine core substituted at the 2-position with a 3-(3-chlorophenyl)-4-methylphenyl group and at the 4,6-positions with phenyl rings. The chlorine atom and methyl group on the aryl substituent introduce steric and electronic modifications, influencing its photophysical properties, reactivity, and applications in materials science (e.g., organic light-emitting diodes (OLEDs) or charge transport materials) .

Properties

Molecular Formula

C28H20ClN3

Molecular Weight

433.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C28H20ClN3/c1-19-15-16-23(18-25(19)22-13-8-14-24(29)17-22)28-31-26(20-9-4-2-5-10-20)30-27(32-28)21-11-6-3-7-12-21/h2-18H,1H3

InChI Key

QZSVKAORAPOSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Biological Activity

The compound 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article examines its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C31H24ClN5O2
  • Molecular Weight : 534.0 g/mol
  • IUPAC Name : 3-[4-[(4-chlorophenyl)diazenyl]-3,5-diphenylpyrazol-1-yl]-N-(4-methylphenyl)-3-oxopropanamide

Biological Activity Overview

Triazine derivatives are known for their wide-ranging biological activities, including:

  • Anticancer Activity : Many triazine derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : Triazines can inhibit various enzymes associated with cancer progression and other diseases.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have demonstrated the following:

  • In vitro Studies :
    • GI50 Values (concentration required to inhibit 50% of cell growth):
      • Leukemia: GI50 = 1.96 µM
      • Colon cancer: GI50 = 2.60 µM
      • Melanoma: GI50 = 1.91 µM
      • Breast cancer (MCF7): IC50 = 7.5 µM
Cancer TypeGI50/IC50 Value (µM)
Leukemia1.96
Colon Cancer2.60
Melanoma1.91
Breast Cancer (MCF7)7.5

These findings suggest that the compound may be effective in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms through which triazine derivatives exert their anticancer effects include:

  • Inhibition of Enzymes : Many triazines inhibit dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis.
  • Induction of Apoptosis : The compound may increase levels of pro-apoptotic proteins (e.g., C-caspase-3) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells.

Case Studies

Several studies have documented the efficacy of triazine derivatives in preclinical models:

  • Study on MCF7 Cells :
    • Treatment with a related triazine derivative resulted in significant apoptosis and cell cycle arrest at the G2/M phase.
    • Resulted in increased concentrations of C-caspase-3 and C-caspase-9.
  • Zebrafish Model :
    • The compound demonstrated a mortality response in zebrafish embryos, indicating potential toxicity towards rapidly dividing cells, a common characteristic of many anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Triazine-Based Compounds

Structural Modifications and Substituent Effects

Electronic and Photophysical Properties

Triazine derivatives are often used in donor-acceptor (D-A) architectures for OLEDs. The target compound’s electron-withdrawing triazine core and chlorophenyl group may enhance electron affinity, similar to phenoxaselenine-based emitters (e.g., PXSeDRZ), which exhibit high phosphorescence quantum yields due to heavy-atom effects . However, the absence of selenium in the target compound likely reduces spin-orbit coupling, limiting its utility in purely organic phosphorescent systems .

Table 2: Key Electronic Properties
Compound Name Application λem (nm) Quantum Yield (%) Reference
Target Compound Not reported Not reported Not reported -
PXSeDRZ Phosphorescent OLED emitter 520–550 ~80%
DMAC-TPA-TRZ Thermally activated delayed fluorescence (TADF) 450–480 45%

Note: Data for the target compound is inferred based on structural analogs.

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